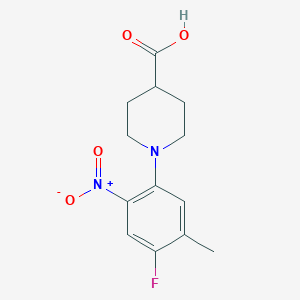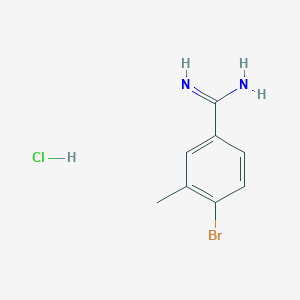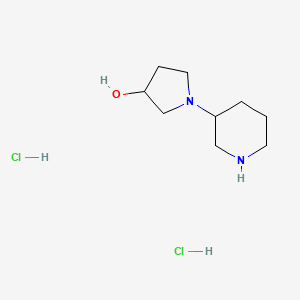![molecular formula C13H18ClNO B1394702 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine CAS No. 1220027-58-6](/img/structure/B1394702.png)
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine
説明
“3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine” is a chemical compound with the CAS Number: 1220027-58-6 . It’s a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .
Molecular Structure Analysis
The InChI code for a similar compound, “3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine”, is1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H . This provides a detailed description of the molecular structure.
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Azetidines, including compounds like 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine, are important in medicinal chemistry. Their synthesis often involves methods that efficiently access these compounds due to their privileged motif in drug design. For example, Gregson et al. (2021) described divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols to produce keto 1,3,3‐substituted azetidines and spiroepoxy azetidines, showcasing the versatility of azetidine synthesis (Gregson, Noble, & Aggarwal, 2021). Similarly, Fawcett et al. (2019) developed a modular construction method for azetidines, highlighting their importance in pharmaceuticals (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Antioxidant Activity
Azetidines and their derivatives also demonstrate potential in antioxidant activity. Nagavolu et al. (2017) investigated Schiff bases and azetidines derived from phenyl urea for their in-vitro antioxidant capabilities, suggesting possible therapeutic applications (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Catalytic and Synthetic Applications
Shi and Jiang (1999) explored chiral C2-symmetric 2,4-disubstituted azetidines as ligands in the addition of diethylzinc to aldehydes, indicating their utility in catalytic processes (Shi & Jiang, 1999). Additionally, Ji, Wojtas, and Lopchuk (2018) presented an improved synthesis of protected 3-haloazetidines, essential building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Biochemical Studies
In biochemical research, azetidines like this compound can be used to study protein conformation and metabolism. Verbruggen et al. (1992) synthesized azetidine-2‐carboxylic acid for use in studying proline metabolism in plants and bacteria, which could be applied to similar azetidine compounds (Verbruggen, van Montagu, & Messens, 1992).
将来の方向性
Azetidines are considered important in organic synthesis and medicinal chemistry due to their ubiquity in natural products. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .
特性
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTMMSXQQLRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244582 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220027-58-6 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)





![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)


